

An In-depth Technical Guide to Copper-Histidine Coordination Chemistry

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Compound of Interest

Compound Name: *Copper Histidine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of copper-histidine coordination chemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The guide delves into the structural, thermodynamic, and kinetic aspects of copper-histidine complexes, details relevant experimental protocols, and visualizes key biological pathways.

Fundamental Principles of Copper-Histidine Coordination

Copper, an essential trace element, plays a critical role in numerous biological processes.^[1] Its coordination with the amino acid L-histidine is of particular significance due to the versatile binding capabilities of the imidazole side chain of histidine. This interaction is central to copper transport and homeostasis in biological systems.^[1]

The coordination of copper(II) with histidine is highly dependent on the pH of the solution. At different pH values, histidine can act as a bidentate or tridentate ligand, coordinating through its amino group, carboxylate group, and the nitrogen atoms of its imidazole ring.^[2] This flexibility in coordination modes gives rise to a variety of complex species with distinct structural and chemical properties.

Structural Aspects

The coordination geometry of copper(II)-histidine complexes has been extensively studied using various spectroscopic and crystallographic techniques. X-ray crystallography has been instrumental in elucidating the solid-state structures of these complexes. For instance, the crystal structure of the physiological copper(II)-bis(L-histidinato) complex reveals a distorted square pyramidal geometry, with one histidine acting as a bidentate ligand and the other as a tridentate ligand.^[3]

In solution, the structures are more dynamic and have been probed by techniques such as Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy. These studies have confirmed the existence of multiple species in equilibrium, with their relative populations being pH-dependent.

Quantitative Data on Copper-Histidine Complexes

The stability of copper-histidine complexes is a crucial factor in their biological function. Stability constants ($\log K$), as well as thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon complex formation, provide quantitative measures of these interactions.

Complex Species	Log K	ΔH (kJ/mol)	ΔS (J/mol·K)	Conditions	Reference
[Cu(His)] ⁺	10.11	-	-	25 °C, I=0.1 M	[4]
[Cu(His) ₂]	18.01	-	-	25 °C, I=0.1 M	[4]
[Cu(HHis)] ²⁺	14.07	-	-	25 °C, I=0.1 M	[4]
[Cu(His)(Cys)]	18.51	-	-	Aqueous Solution	[5]
[Cu(His) ₂]	16.0	-	-	Aqueous Solution	[5]
Cu(II)-histidylhistidine	-	-	-	37 °C, I=0.15 M	[6]

Note: This table presents a selection of reported values. Stability constants can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols

Synthesis of Copper(II)-L-Histidine Complexes

Objective: To synthesize a copper(II)-L-histidine complex for further characterization.

Materials:

- Copper(II) salt (e.g., $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ or $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)
- L-Histidine
- Sodium acetate
- Deionized water
- Methanol

Procedure:

- Prepare an aqueous solution of L-histidine (e.g., 2 mM) containing an equimolar amount of sodium acetate to deprotonate the carboxylic acid group.
- Prepare an aqueous solution of the copper(II) salt (e.g., 1 mM).
- Slowly add the copper(II) salt solution to the L-histidine solution dropwise while stirring continuously. A 1:2 molar ratio of copper to histidine is typically used.
- Continue stirring the mixture for several hours at room temperature. The formation of the complex is often indicated by a color change to dark blue.
- The resulting solution can be used for spectroscopic analysis or further processed for crystallization.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stability constants of copper(II)-histidine complexes by monitoring the pH change upon titration.

Equipment:

- pH meter with a glass electrode
- Burette
- Stirring plate and stir bar
- Titration vessel

Procedure:

- Calibrate the pH electrode using standard buffer solutions.
- Prepare a solution containing a known concentration of L-histidine and a background electrolyte (e.g., KNO_3 or NaClO_4) to maintain constant ionic strength.^[7]
- Titrate this solution with a standardized solution of a strong base (e.g., NaOH) in the absence of the metal ion to determine the protonation constants of the ligand.
- Perform a second titration of a solution containing the same concentrations of L-histidine and background electrolyte, but with the addition of a known concentration of copper(II) salt.
- Record the pH values as a function of the volume of titrant added for both titrations.
- The stability constants are calculated from the titration data by analyzing the shift in the titration curves in the presence and absence of the metal ion, often using specialized software.^{[5][8]}

UV-Visible (UV-Vis) Spectrophotometry

Objective: To characterize the electronic transitions of copper(II)-histidine complexes and monitor complex formation.

Equipment:

- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare a series of solutions with a constant concentration of copper(II) ions and varying concentrations of L-histidine at a specific pH and ionic strength.[9]
- Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 300-800 nm for d-d transitions of Cu(II) complexes).[9][10]
- The appearance of new absorption bands or shifts in existing bands indicates the formation of different complex species.
- By analyzing the changes in absorbance as a function of ligand concentration, one can often determine the stoichiometry and formation constants of the complexes.[11]

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a copper(II)-histidine complex in the solid state.

Procedure:

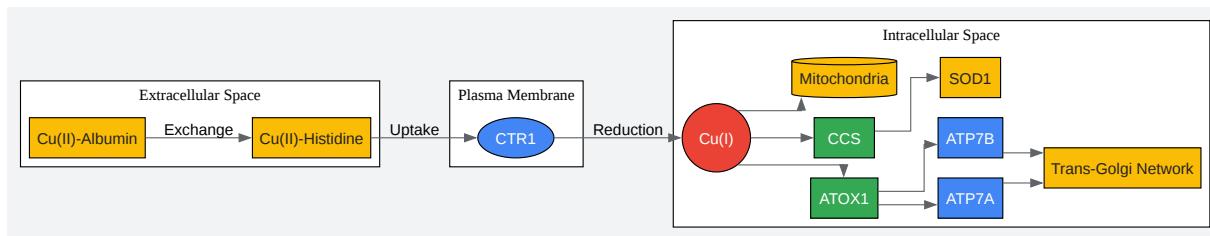
- Crystal Growth: Grow single crystals of the copper(II)-histidine complex. This is often the most challenging step and can be achieved by methods such as slow evaporation of the solvent, vapor diffusion, or cooling crystallization.[12][13] For copper-histidine, slow evaporation from an aqueous or mixed aqueous-organic solution is a common method.[12][13]
- Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

- Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
- Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem. The initial structural model is refined to obtain the final, precise crystal structure.[3]

Biological Pathways and Experimental Workflows

Cellular Copper Homeostasis

Copper is essential for cellular function, but it is also toxic in excess. Therefore, cells have evolved intricate pathways to manage copper uptake, distribution, and efflux. Histidine plays a role in the extracellular transport of copper, facilitating its uptake by cells.[1] The following diagram illustrates a simplified model of cellular copper homeostasis.



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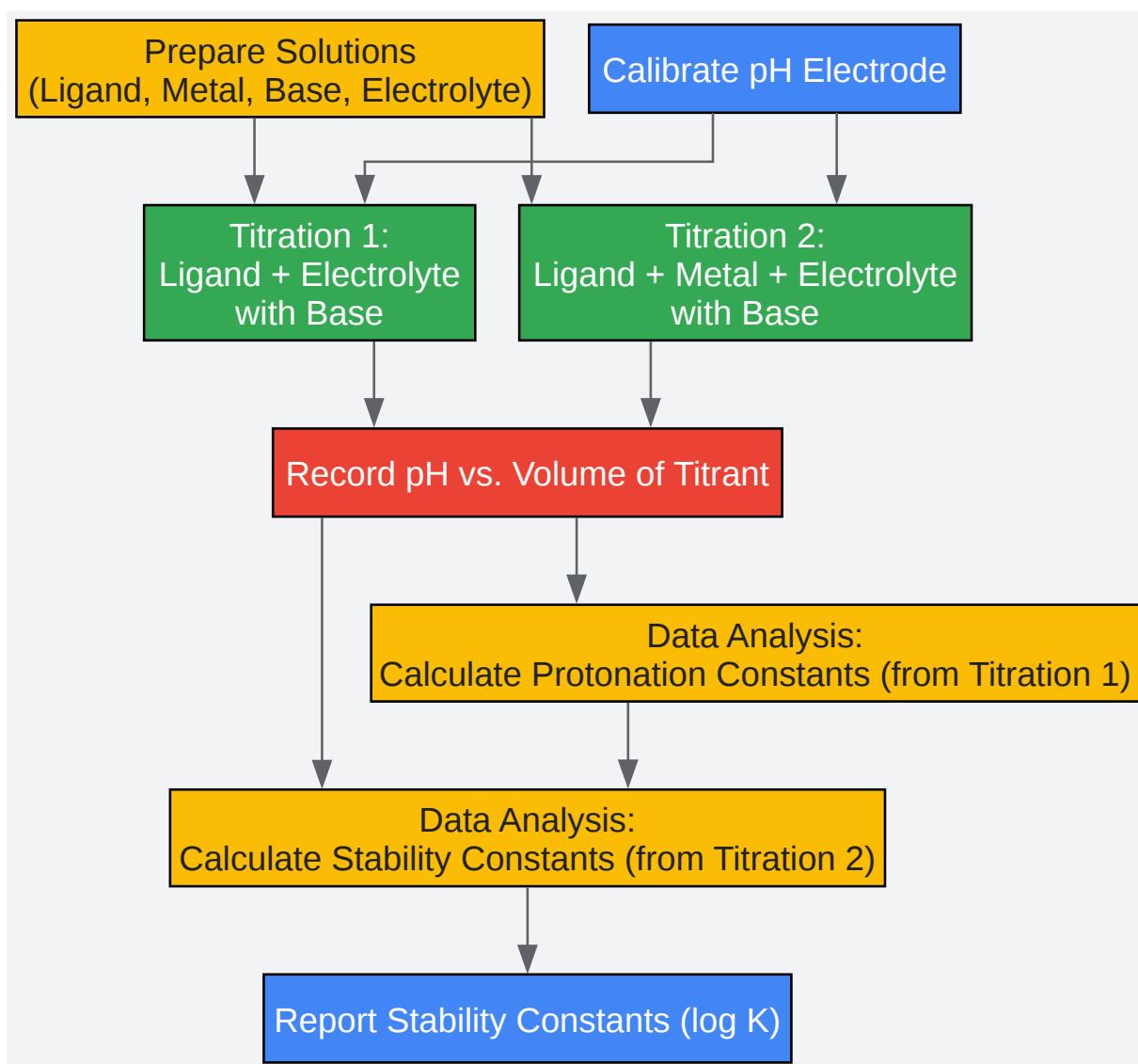
Cellular copper uptake and trafficking pathway.

This diagram shows that extracellular copper, often bound to albumin or histidine, is taken up by the CTR1 transporter.[14][15] Inside the cell, copper is chaperoned by proteins like ATOX1 to various destinations, including the trans-Golgi network for incorporation into cuproenzymes

via ATP7A and ATP7B, or to other chaperones like CCS for delivery to superoxide dismutase 1 (SOD1).[14][15]

Experimental Workflow for Stability Constant Determination

The following diagram outlines a typical workflow for determining the stability constants of metal-ligand complexes using potentiometric titration.



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Workflow for potentiometric stability constant determination.

This workflow begins with the preparation of the necessary solutions and calibration of the pH electrode. Two separate titrations are performed: one with the ligand alone to determine its protonation constants, and a second with the ligand and the metal ion to determine the complex stability constants. The collected data is then analyzed to yield the final stability constant values.^[1]

Conclusion

The coordination chemistry of copper and histidine is a rich and complex field with profound implications for biology and medicine. Understanding the principles governing the formation, structure, and stability of these complexes is essential for developing new therapeutic strategies for diseases related to copper dyshomeostasis and for designing novel metal-based drugs. This guide provides a foundational overview of these key aspects and serves as a practical resource for researchers in the field.

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